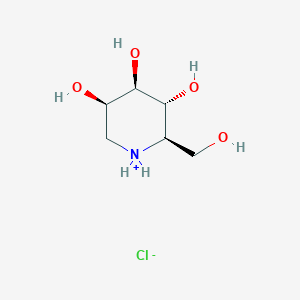
2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
It is known that this compound is used for the synthesis of β-mannosides . β-mannosides are a type of glycoside, a molecule in which a sugar is bound to another functional group via a glycosidic bond. They play crucial roles in various biological processes, including cell-cell recognition and immune response.
Mode of Action
Given its role in the synthesis of β-mannosides , it can be inferred that it may interact with its targets by participating in glycosylation processes. Glycosylation is a critical biological process where a carbohydrate is attached to a hydroxyl or other functional group of another molecule, typically proteins and lipids. This process is essential for the proper functioning of many biological systems.
Biochemical Pathways
Considering its role in the synthesis of β-mannosides , it is likely involved in the glycosylation pathways. Glycosylation is a post-translational modification that plays a vital role in various biological functions, including protein folding, cell adhesion, and immune response.
Result of Action
Given its role in the synthesis of β-mannosides , it can be inferred that it may contribute to the functions performed by these glycosides, such as cell-cell recognition and immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose typically involves the protection of hydroxyl groups in mannopyranose using cyclohexanone in the presence of an acid catalyst. The reaction conditions often include:
Reactants: Mannopyranose and cyclohexanone
Catalyst: Acid catalyst such as p-toluenesulfonic acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is maintaining anhydrous conditions and using efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: Removal of the cyclohexylidene protecting groups under acidic or basic conditions.
Oxidation: Oxidative cleavage of the cyclohexylidene groups using reagents like periodate.
Substitution: Nucleophilic substitution reactions where the hydroxyl groups can be modified.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Periodate oxidation using sodium periodate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Hydrolysis: Mannopyranose derivatives with free hydroxyl groups.
Oxidation: Cleaved products with aldehyde or carboxylic acid functionalities.
Substitution: Modified mannopyranose derivatives with various substituents.
Scientific Research Applications
2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is extensively used in:
Chemistry: As a protecting group in carbohydrate synthesis.
Biology: Studying glycan structures and their biological roles.
Medicine: Investigating glycan interactions in disease mechanisms.
Industry: Synthesis of complex carbohydrates and glycan-based materials.
Comparison with Similar Compounds
Similar Compounds
- 1,2:5,6-Di-o-cyclohexylidene-alpha-D-mannopyranose
- 1,2:3,4-Di-o-cyclohexylidene-alpha-D-galactopyranose
- 1,2:5,6-Di-o-cyclohexylidene-alpha-D-glucopyranose
Uniqueness
2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is unique due to its specific protection pattern, which allows selective reactions at the 1 and 6 positions of mannopyranose. This selective protection is not easily achieved with other similar compounds, making it particularly valuable in complex carbohydrate synthesis .
Properties
InChI |
InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQACDWMYPBKPLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397075 |
Source


|
| Record name | ST023399 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70835-78-8 |
Source


|
| Record name | ST023399 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70835-78-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)









